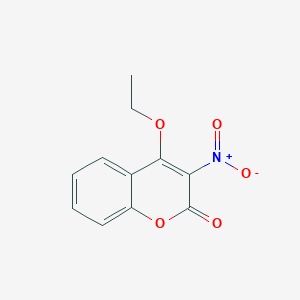

4-Ethoxy-3-nitrochromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

88353-19-9 |

|---|---|

Molecular Formula |

C11H9NO5 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

4-ethoxy-3-nitrochromen-2-one |

InChI |

InChI=1S/C11H9NO5/c1-2-16-10-7-5-3-4-6-8(7)17-11(13)9(10)12(14)15/h3-6H,2H2,1H3 |

InChI Key |

QVXLOOZQQZPRCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the Chromen 2 One Coumarin Core in Organic and Medicinal Chemistry

The chromen-2-one (coumarin) scaffold, a bicyclic heterocycle composed of fused benzene (B151609) and pyrone rings, is a cornerstone in both organic and medicinal chemistry. nih.govresearchgate.net This structural motif is found in a plethora of natural products and synthetic molecules, exhibiting a remarkable array of biological and pharmacological activities. nih.govacs.org

The inherent reactivity of the fused ring system, coupled with the potential for diverse substitution patterns, makes coumarins attractive targets for organic synthesis. nih.govresearchgate.net Methodologies such as the Perkin reaction, Knoevenagel condensation, Pechmann condensation, and Wittig reaction have been historically significant in accessing these structures. researchgate.net Modern synthetic strategies continue to evolve, offering efficient and metal-free approaches to construct the coumarin (B35378) framework. acs.org

From a medicinal chemistry perspective, the coumarin core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govontosight.ai Coumarin derivatives have been investigated for a multitude of therapeutic applications, including their roles as:

Anticancer agents: Demonstrating cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. nih.govnih.gov

Anti-inflammatory agents: Exhibiting significant anti-inflammatory properties. nih.govacs.org

Anticoagulants: With warfarin (B611796) being a prominent example of a coumarin-based drug used to treat thromboembolic disorders. researchgate.netacs.org

Antimicrobial and Antiviral agents: Showing activity against a range of bacteria and viruses. nih.gov

Antioxidants: Capable of scavenging harmful free radicals. nih.gov

The versatility of the coumarin nucleus continues to inspire the design and synthesis of new derivatives with tailored biological profiles. nih.gov

The Role of Nitro and Ethoxy Substituents in Modulating Reactivity and Bioactivity Within Chromen 2 One Scaffolds

The introduction of nitro (NO₂) and ethoxy (C₂H₅O) groups onto the chromen-2-one framework profoundly influences the molecule's electronic properties, reactivity, and biological activity.

The nitro group is a potent electron-withdrawing moiety. nih.gov Its presence significantly impacts the physicochemical and electronic characteristics of the parent molecule. In the context of biological activity, the nitro group can be reduced in vivo to generate reactive intermediates like nitroso and superoxide (B77818) species, which can lead to cellular damage and are a proposed mechanism for the antibacterial effects of some nitro-aromatic compounds. nih.gov The strong electron-withdrawing nature of the nitro group can also enhance interactions with biological targets. nih.gov

The ethoxy group , in contrast, is generally considered an electron-donating group. Its presence can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The spatial arrangement and orientation of the ethoxy group relative to the coumarin (B35378) plane can also play a role in molecular interactions. For instance, in the crystal structure of a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the ethoxy group was found to be inclined to the coumarin ring plane. nih.gov

The interplay between these two substituents—the electron-withdrawing nitro group and the electron-donating ethoxy group—on the same coumarin scaffold creates a unique electronic environment that can modulate both the chemical reactivity of the molecule and its potential biological effects.

Scope and Objectives of Academic Inquiry into 4 Ethoxy 3 Nitrochromen 2 One

Historical Development of 3-Nitrochromen-2-one Synthesis

The synthesis of the 3-nitro-substituted coumarin core, a critical precursor framework, has evolved from classical condensation reactions to more sophisticated modern methodologies. The chromen-2-one (coumarin) ring itself is a cornerstone of heterocyclic chemistry, with initial syntheses dating back to the 19th century.

Conventional Synthetic Pathways

The classical approaches to coumarin synthesis form the bedrock upon which more complex derivatives are built. These methods typically involve the condensation of phenols with various carbonyl-containing compounds. While not always directly yielding 3-nitro derivatives, they provide the essential coumarin scaffold that can be subsequently nitrated.

Key conventional methods include:

Perkin Reaction: First described by William Henry Perkin in 1868, this reaction involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the acid. longdom.orgwikipedia.org The formation of coumarin itself through this method is thought to proceed via an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Pechmann Condensation: Discovered by Hans von Pechmann, this is one of the most common methods for coumarin synthesis. scienceinfo.comwikipedia.org It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. organic-chemistry.org Strong acids like sulfuric acid, or Lewis acids like aluminum chloride, are typically used as catalysts. wikipedia.orgnih.gov The mechanism proceeds through transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration. wikipedia.org

Knoevenagel Condensation: This method utilizes the base-catalyzed reaction of an o-hydroxybenzaldehyde with compounds possessing an active methylene (B1212753) group, such as malonic acid derivatives. scienceinfo.comjmchemsci.com

Kostanecki-Robinson Reaction: This pathway produces coumarin derivatives from the reaction of an o-hydroxy aryl ketone with an aliphatic anhydride. scienceinfo.comresearchgate.net

These foundational reactions provide access to a wide range of substituted coumarins, which can then undergo electrophilic nitration to introduce the nitro group at the C-3 position or other available positions on the benzene (B151609) ring. For instance, the nitration of 7-hydroxy-4-methylcoumarin (synthesized via Pechmann condensation) with a mixture of concentrated sulfuric and nitric acid yields nitro-substituted coumarins. rdd.edu.iquomustansiriyah.edu.iqresearchgate.net

Table 1: Comparison of Conventional Coumarin Synthesis Methods

| Reaction Name | Reactants | Catalyst/Conditions | Typical Substitution |

|---|---|---|---|

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Alkali salt of the acid, Heat | Unsubstituted or Cinnamic Acid derivatives longdom.orgwikipedia.org |

| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (e.g., H₂SO₄, AlCl₃) | 4-Substituted Coumarins scienceinfo.comwikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene Compound | Base (e.g., Piperidine, Pyridine) | 3-Substituted Coumarins scienceinfo.comjmchemsci.com |

| Kostanecki-Robinson Reaction | o-Hydroxy Aryl Ketone, Aliphatic Anhydride | Base, Heat | 3- or 4-Substituted Coumarins jmchemsci.comresearchgate.net |

Modern Catalyst-Mediated Approaches (e.g., DABCO-catalyzed reactions)

More recent synthetic strategies offer improved efficiency, regioselectivity, and milder reaction conditions. A notable advancement is the one-pot, metal-free synthesis of 3-nitrocoumarins from aryl alkynoates using tert-butyl nitrite (B80452) (TBN) as the sole reagent. rsc.org This process involves a radical-triggered cascade of nitration and cyclization. rsc.org The proposed mechanism features a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and subsequent ester migration to yield the final 3-nitrocoumarin (B1224882) product. rsc.orgfrontiersin.org

Catalysis plays a central role in modern methods. While DABCO (1,4-diazabicyclo[2.2.2]octane) is more commonly cited for the synthesis of 3-nitro-2H-chromenes, its role as a base catalyst in condensation and Michael addition reactions is a cornerstone of organocatalysis and relevant to the assembly of related heterocyclic systems. Photocatalytic methods have also emerged for the C-3 functionalization of the coumarin ring, for example, using Ru(II) catalysts to achieve direct C(sp²)−C(sp³) coupling reactions. frontiersin.org

Strategies for the Direct and Indirect Synthesis of this compound

Direct, one-pot synthesis of the specifically substituted this compound is not widely reported. However, its synthesis can be logically approached through multi-step, indirect pathways that leverage the well-established chemistry of 4-hydroxycoumarins. The existence of the target compound is confirmed by crystallographic studies. researchgate.net

A plausible and effective strategy involves the nitration of a 4-hydroxycoumarin (B602359) precursor, followed by O-alkylation.

Synthesis of 4-Hydroxycoumarin: This key intermediate can be synthesized through various established methods.

Nitration: The 4-hydroxycoumarin is then nitrated to introduce the nitro group at the C-3 position, yielding 4-hydroxy-3-nitrocoumarin. This electrophilic substitution is a known transformation for this scaffold. nih.govacs.org

O-Ethoxylation: The final step is the etherification of the hydroxyl group at the C-4 position with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to afford the target molecule, this compound.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be viewed through the lens of convergent and divergent strategies.

Divergent Synthesis: A divergent approach is the most practical and likely route. It begins with a common, readily available precursor, 4-hydroxycoumarin. This central intermediate is first subjected to nitration to produce 4-hydroxy-3-nitrocoumarin. sigmaaldrich.com This product can then be used to generate a diverse library of 4-alkoxy-3-nitrocoumarins by reacting it with various alkylating agents, with the synthesis of the target ethoxy derivative being one specific branch of this divergent tree.

Convergent Synthesis: A hypothetical convergent route would involve preparing functionalized fragments separately and combining them in a late-stage step. For example, one could envision synthesizing a 2-hydroxy-phenylketone bearing an ethoxy group at the appropriate position and condensing it with a nitro-containing reactant. However, controlling the regioselectivity and achieving good yields in such a convergent approach would be significantly more challenging than the divergent pathway.

Enantioselective and Diastereoselective Synthesis of Substituted Chromenes

Achieving stereocontrol in the synthesis of chromene derivatives is a significant area of modern organic chemistry, particularly for creating chiral molecules with potential biological activity. While specific enantioselective syntheses of this compound are not documented, general principles applied to the chromene scaffold are relevant.

Stereocenters are typically introduced at the C-2, C-3, or C-4 positions of the pyran ring. Efficient asymmetric syntheses of substituted 4-hydroxycoumarin derivatives have been developed. mdpi.com One key strategy involves a stereospecific 1,4-Michael addition using a chiral auxiliary, followed by intramolecular cyclization to construct the heterocyclic system with high enantio- and diastereoselectivity. mdpi.com Such methodologies could theoretically be adapted to precursors of the target molecule, potentially installing a chiral center at the C-4 position before or during the formation of the coumarin ring, although the subsequent nitration and ethoxylation steps would need to be compatible with the chiral center.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, offering rich possibilities for derivatization and the synthesis of more complex molecules. The primary handles for functionalization are the nitro group and the coumarin ring system itself.

The nitro group at the C-3 position is a versatile functional group.

Reduction: It can be readily reduced to an amino group, yielding 3-amino-4-ethoxycoumarin. This transformation opens up a vast array of subsequent reactions. For example, the reduction of 6-nitrocoumarin to 6-aminocoumarin is a key step in creating more complex derivatives. nih.gov The resulting amine can be acylated, alkylated, or converted into a diazonium salt for further transformations.

Precursor for Fused Heterocycles: The nitro group can direct reductive coupling reactions. For instance, 4-chloro-3-nitrocoumarin (B1585357) serves as a precursor for the synthesis of 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones through a reaction with α-bromoacetophenones followed by reductive intramolecular cyclization. rsc.org This demonstrates the potential of the nitro group to facilitate the construction of fused ring systems.

The coumarin core also offers sites for modification.

C-4 Position: The chemistry of the C-4 position is critical. The 4-ethoxy group itself is a result of functionalization. The reactivity of related 4-hydroxycoumarin derivatives is extensive, often involving condensation reactions at the C-3 position. researchgate.net

Benzene Ring: The benzene portion of the coumarin scaffold is susceptible to further electrophilic aromatic substitution, with the directing effects of the existing ether and lactone functionalities influencing the position of new substituents.

Table 2: Potential Derivatization Reactions of the this compound Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Reference for Analogy |

|---|---|---|---|

| Nitro Group Reduction | Fe/NH₄Cl or H₂/Pd-C | 3-Amino-4-ethoxycoumarin | nih.gov |

| Reductive Cyclization | α-Halo Ketones, Reducing Agent (e.g., SnCl₂) | Fused Pyrrolocoumarins | rsc.org |

| Amine Derivatization (Post-Reduction) | Acyl Chlorides, Alkyl Halides | 3-Amido/3-Alkylamino Derivatives | researchgate.net |

| C-H Functionalization | Various (e.g., radical or transition-metal catalyzed) | Further substituted coumarins | frontiersin.orgias.ac.in |

The unique combination of an electron-donating ethoxy group at C-4 and a potent electron-withdrawing nitro group at C-3 creates a push-pull electronic system, which can be exploited for further chemical transformations and the development of novel heterocyclic compounds.

Transformations Involving the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the C-3 position of the coumarin ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up avenues for further derivatization and the synthesis of a variety of biologically relevant molecules.

The reduction of 3-nitrocoumarins to 3-aminocoumarins is a well-established process. Common reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C), are effective for this transformation. The resulting 3-amino-4-ethoxychromen-2-one is a valuable intermediate for the synthesis of various derivatives. For instance, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 3-position. Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to construct more complex molecular architectures.

The conversion of the nitro group to an amino group significantly alters the electronic properties of the coumarin system, influencing its reactivity in subsequent reactions. This transformation is a critical step in the synthesis of many coumarin-based compounds with potential applications in medicinal chemistry and materials science.

Reactions at the Ethoxy Moiety

The ethoxy group at the C-4 position of the chromen-2-one ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at this position, further diversifying the range of accessible coumarin derivatives.

The lability of the 4-alkoxy group in 3-nitrocoumarins makes it a good leaving group in the presence of suitable nucleophiles. For example, treatment with amines can lead to the formation of 4-amino-3-nitrochromen-2-ones. Similarly, reaction with other alkoxides can result in trans-etherification, affording different 4-alkoxy derivatives. The ease of this substitution is enhanced by the electron-withdrawing effect of the adjacent nitro group, which activates the C-4 position towards nucleophilic attack.

This reactivity provides a straightforward method for modifying the coumarin scaffold at the 4-position, enabling the synthesis of a library of compounds with varying steric and electronic properties.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Azomethine Ylides)

The electron-deficient double bond between C-3 and C-4 of the 3-nitrochromen-2-one system makes it an excellent dipolarophile in cycloaddition reactions. wikipedia.org A notable example is the [3+2] cycloaddition with azomethine ylides, which are 1,3-dipoles. wikipedia.orgrsc.orgrsc.orgnih.gov This reaction provides a powerful and stereoselective method for the construction of complex, nitrogen-containing heterocyclic systems fused to the coumarin core. rsc.org

Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or by the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.org The subsequent reaction with this compound proceeds via a concerted mechanism, leading to the formation of a five-membered pyrrolidine (B122466) ring fused to the chromen-2-one scaffold. wikipedia.org

These cycloaddition reactions are highly valuable for generating molecular complexity in a single step and have been employed in the synthesis of a variety of polycyclic structures with potential biological activity. nih.govtandfonline.com The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. rsc.orgnih.gov

Michael Addition Chemistry of the 3-Nitrochromen-2-one System

The C3=C4 double bond in 3-nitrochromen-2-ones is a classic Michael acceptor due to the strong electron-withdrawing nature of the nitro group. wikipedia.orgmasterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to the C-4 position. researchgate.netresearchgate.net This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. wikipedia.orgresearchgate.net

A variety of nucleophiles can participate in the Michael addition to 3-nitrochromen-2-ones, including enolates, amines, thiols, and other carbanions. masterorganicchemistry.com For example, the reaction with malonates, cyanoacetates, or nitroalkanes in the presence of a base leads to the formation of new carbon-carbon bonds at the C-4 position. sctunisie.org Similarly, the addition of amines or thiols results in the corresponding 4-amino or 4-thio derivatives.

The Michael addition reaction provides a versatile and efficient method for the functionalization of the coumarin core at the C-4 position, leading to a diverse array of substituted chroman-2-one derivatives. These products can then be further transformed, for example, by reduction of the nitro group, to generate even more complex molecular structures.

Synthesis of Fused Heterocycles Containing the Chromen-2-one Moiety

The reactive nature of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. tandfonline.com These reactions often involve a sequence of transformations, such as a Michael addition followed by an intramolecular cyclization, or a cycloaddition reaction. tandfonline.com

For instance, the product of a Michael addition can possess a functional group that can subsequently react with another part of the coumarin molecule to form a new ring. An example is the reaction with a binucleophile, where the initial Michael addition is followed by an intramolecular condensation or cyclization, leading to the formation of a fused heterocyclic system.

Furthermore, as discussed in the cycloaddition section, the [3+2] cycloaddition with azomethine ylides directly yields a fused pyrrolidine ring. rsc.org Other types of cycloaddition reactions, such as [4+2] Diels-Alder reactions, can also be envisioned where the 3-nitrochromen-2-one acts as the dienophile, leading to the formation of six-membered rings fused to the coumarin scaffold. researchgate.netlibretexts.orgresearchgate.net The synthesis of such fused systems is of significant interest due to the prevalence of these structural motifs in biologically active natural products and synthetic compounds. tandfonline.com

Elucidation of Reaction Pathways for this compound Formation

The formation of this compound is not explicitly detailed in the provided search results. However, based on the synthesis of analogous 3-nitrocoumarin derivatives, a plausible reaction pathway can be elucidated. The synthesis of 3-nitro-4-hydroxycoumarin involves the nitration of 4-hydroxycoumarin using glacial acetic acid and concentrated nitric acid. researchgate.net The subsequent etherification of the hydroxyl group at the C4 position would yield the target molecule.

Alternatively, the synthesis can be envisioned through a Michael addition reaction, a powerful tool for carbon-carbon bond formation. nih.govmasterorganicchemistry.com In this context, a likely pathway involves the reaction of a 4-hydroxycoumarin precursor with a nitro-containing electrophile. Specifically, the reaction of 4-hydroxycoumarin with a nitroalkene, such as nitroethene, can lead to the formation of a 3-substituted coumarin. nih.govnih.gov The initial step is the deprotonation of the acidic hydroxyl group of 4-hydroxycoumarin to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the nitroalkene in a conjugate addition. masterorganicchemistry.comlibretexts.org Subsequent cyclization and tautomerization would lead to the 3-nitro-substituted coumarin skeleton. The ethoxy group could be introduced either on the 4-hydroxycoumarin starting material or as a final step.

The general mechanism for the Michael addition is as follows:

Deprotonation: A base removes the acidic proton from the 4-hydroxyl group of the coumarin, generating a resonance-stabilized enolate. youtube.com

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated nitro compound. masterorganicchemistry.comlibretexts.org

Protonation: The resulting intermediate is protonated to yield the final adduct. youtube.com

Mechanistic Studies of Nitro Group Reactivity in Chromen-2-ones

The nitro group is a versatile functional group that significantly influences the reactivity of the chromen-2-one scaffold. Its strong electron-withdrawing nature activates the molecule for certain reactions and can itself be the site of various transformations. capes.gov.br

Reductive Pathways and Intermediate Species

The reduction of the nitro group in aromatic compounds is a well-studied transformation that can proceed through various pathways, yielding a range of products including nitroso, hydroxylamino, and amino derivatives. orientjchem.orgwikipedia.org The specific outcome often depends on the reducing agent and reaction conditions.

One of the classical methods for nitro group reduction is the Béchamp reduction , which utilizes iron metal in an acidic medium. wikipedia.org The proposed mechanism involves a stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org

Catalytic hydrogenation is another common method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum, or nickel are frequently employed. youtube.com The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of hydrogen transfer steps.

Studies on the reduction of nitro compounds have identified several key intermediate species:

| Intermediate Species | Description |

| Nitrosoarene | Formed by the initial two-electron reduction of the nitroarene. It is a transient species that is quickly reduced further. |

| N-Arylhydroxylamine | Formed by the two-electron reduction of the nitrosoarene. This intermediate can sometimes be isolated. |

| Azoxyarene | Can be formed through the condensation of a nitrosoarene and an N-arylhydroxylamine. |

| Azoarene | Formed by the reduction of the azoxyarene. |

| Hydrazoarene | Formed by the reduction of the azoarene. |

| Amine | The final product of the complete six-electron reduction of the nitro group. |

The specific intermediates observed depend on the reaction conditions. For instance, the Shmonina mechanism proposes that the reduction can proceed through a direct hydrogenation pathway or through condensation reactions of intermediates. orientjchem.org

Investigation of Electron Localization and Tautomerism Influenced by Substituents

The electronic properties of the chromen-2-one ring system are significantly influenced by the nature and position of its substituents. The interplay between the electron-donating ethoxy group at C4 and the electron-withdrawing nitro group at C3 in this compound leads to a unique electron distribution.

Quantum-chemical calculations have been employed to study the effects of substituents on electron delocalization in heterocyclic systems. rsc.org In coumarin derivatives, substituents can affect the degree of π-electron delocalization, which in turn influences their chemical reactivity and spectral properties. srce.hr The presence of an electron-withdrawing group like the nitro group generally leads to a decrease in electron density on the pyrone ring.

Furthermore, 4-hydroxycoumarin and its derivatives can exist in different tautomeric forms. capes.gov.br The predominant form is typically the 4-hydroxy-2H-chromen-2-one tautomer. However, the equilibrium can be influenced by substituents and the solvent. The introduction of the nitro group at the 3-position is expected to influence this tautomeric equilibrium due to its strong electron-withdrawing nature.

Stereochemical Control and Stereoselectivity in Reactions Involving this compound Precursors

The synthesis of chiral molecules with well-defined stereochemistry is a major focus in modern organic chemistry. In the context of this compound, stereochemical control is particularly relevant when considering the synthesis of its precursors, especially through Michael addition reactions.

The Michael addition of 4-hydroxycoumarin to β-nitrostyrenes has been shown to be amenable to enantioselective catalysis. nih.gov Chiral bifunctional catalysts, such as those based on thiourea (B124793) and squaramide motifs, can effectively control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. nih.govnih.gov These catalysts typically operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile (the 4-hydroxycoumarin enolate) and the other part activates the electrophile (the nitroalkene) through hydrogen bonding. nih.gov

Computational studies have provided insights into the transition states of these reactions, revealing how the catalyst orients the reactants to favor the formation of a specific stereoisomer. nih.gov The development of stereoselective methods is crucial for the synthesis of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. The principles of asymmetric Michael additions can be applied to the synthesis of chiral precursors for this compound, allowing for the preparation of enantiomerically enriched final products. nih.govmdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the chemical structure of novel compounds. For the related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, a comprehensive spectroscopic analysis has been reported, providing a blueprint for the potential characterization of other similar molecules.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. In the case of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, ¹H NMR data reveals characteristic signals for the aromatic protons, the ethoxy group, and the vinyl proton on the chromene ring. nih.gov The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the fused benzene ring, the nitrophenyl substituent, and the ethoxy group. nih.gov

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, mass spectrometry confirmed the molecular ion peak, corroborating the proposed chemical formula. nih.gov

| Spectroscopic Data for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | |

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.47 (s, 1H, Ar—H), 8.34 (dd, J= 2.08 Hz, 6.94 Hz, 2H, Ar—H), 8.05 (dd, J=2.0 Hz, 6.96 Hz, 2H, Ar—H), 7.34–7.36(m, 3H, Ar—H), 4.22(q, J= 6.92 Hz, 2H, CH₂), 1.43(t, J=6.96 Hz,3H, CH₃) nih.gov |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ = 158.7, 147.9, 147.2, 145.6, 142.9, 129.8, 124.8, 123.4, 120.2, 119.9, 115.6, 64.5, 14.6 nih.gov |

| Mass Spectrometry (FAB) | m/z = 311.4 [M]⁺ nih.gov |

| Infrared (KBr, cm⁻¹) | 2925 (C—H), 1700 (C=O), 1346 (N—O), 1097 (C—O—C) nih.gov |

X-ray Crystallography for Absolute and Relative Configuration Determination of Derivatives

The analysis revealed that the coumarin ring system is essentially planar. nih.govresearchgate.net The nitrophenyl ring is twisted with respect to the coumarin plane, with a dihedral angle of 25.27(9)°. nih.govresearchgate.net The nitro group is nearly coplanar with the phenyl ring to which it is attached. nih.govresearchgate.net

| Crystallographic Data for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | |

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃NO₅ nih.gov |

| Molecular Weight | 311.28 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 6.8118 (9) nih.gov |

| b (Å) | 13.6726 (18) nih.gov |

| c (Å) | 15.909 (2) nih.gov |

| V (ų) | 1481.7 (3) nih.gov |

| Z | 4 nih.gov |

| Density (calculated) (Mg m⁻³) | 1.395 nih.gov |

Analysis of Intramolecular and Intermolecular Interactions

In the crystal lattice of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, molecules are connected through C-H···O hydrogen bonds, which form sheets in the bc plane. nih.govresearchgate.net These sheets are further linked by π-π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.5688(13) and 3.7514(13) Å. nih.gov These intermolecular forces play a crucial role in stabilizing the crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. While specific DFT studies on "4-Ethoxy-3-nitrochromen-2-one" are not widely available in the reviewed literature, the principles can be applied to understand its characteristics.

DFT calculations can be used to optimize the molecular geometry of "this compound," predicting bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule in its lowest energy state. For instance, studies on related nitro-containing aromatic compounds have successfully used DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve good agreement with experimental data. researchgate.net Such calculations would reveal the planarity of the chromene ring system and the orientation of the ethoxy and nitro substituents.

Furthermore, quantum chemical calculations can determine key electronic properties that govern reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for predicting how the molecule will interact with other reagents. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. For related compounds, HOMO-LUMO analyses have been used to understand transition states and energy gaps. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is vital for predicting the sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and delocalization within the molecule, helping to understand the stability conferred by conjugation and hyperconjugation.

A crystallographic study on a structurally similar compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides some experimental data that can be compared with theoretical calculations. nih.gov The planarity of the coumarin (B35378) ring and the dihedral angles between the rings and substituents are key structural parameters that can be computationally modeled. nih.gov

Table 1: Selected Crystallographic Data for 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃NO₅ |

| Molecular Weight | 311.28 |

| Crystal System | Orthorhombic |

| a (Å) | 6.8118 (9) |

| b (Å) | 13.6726 (18) |

| c (Å) | 15.909 (2) |

| V (ų) | 1481.7 (3) |

| Dihedral angle (nitrophenyl to coumarin) | 25.27 (9)° |

| Dihedral angle (nitro group to phenyl) | 4.3 (3)° |

This data pertains to a related compound and serves as a reference for the types of structural parameters that can be investigated for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful technique to investigate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. montclair.edu While specific reaction mechanism studies for "this compound" are not detailed in the available literature, the general approach can be outlined.

For example, the reactivity of the nitro group and the activated double bond in the 3-nitro-2H-chromene system is a key area for investigation. researchgate.net Computational modeling could be employed to study:

Nucleophilic Addition Reactions: The C=C double bond, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. Computational models can map the potential energy surface of such reactions, determining the activation energies and reaction enthalpies for different nucleophiles.

Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions. Theoretical models can predict the feasibility and stereoselectivity of these reactions.

Redox Reactions: The nitro group can be reduced to other functional groups. Computational studies can elucidate the mechanism of these reductions, which are often complex and can proceed through various intermediates.

By calculating the energies of reactants, products, and all intermediates and transition states, a detailed understanding of the reaction's kinetics and thermodynamics can be achieved. This information is invaluable for optimizing reaction conditions and predicting the formation of different products.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like "this compound," QSAR can be a valuable tool to design new derivatives with enhanced biological properties.

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSAR studies on "this compound" were found, studies on other nitro-containing compounds have shown that descriptors related to the presence of nitro and hydroxyl groups can be crucial for their activity. nih.gov For a series of derivatives of "this compound," a QSAR model could identify which structural modifications (e.g., changes to the ethoxy group, substituents on the aromatic ring) are likely to increase or decrease a particular biological effect.

Molecular Dynamics Simulations relevant to Reactivity or Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their behavior over time. This is particularly useful for understanding how a molecule like "this compound" might interact with a biological target, such as an enzyme or a receptor.

In the context of this compound, MD simulations could be used to:

Study Binding to a Target Protein: If a biological target is known, MD simulations can be used to model the binding process of "this compound" to the active site. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Investigate Conformational Changes: MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is important as the biological activity of a molecule can be dependent on its conformation.

Simulate Behavior in Different Environments: The behavior of the molecule can be simulated in different solvents (e.g., water, lipids) to understand its solubility and partitioning properties, which are important for its pharmacokinetic profile.

While specific MD simulation studies on "this compound" are not available in the public domain, the methodology is widely applied in drug discovery and materials science to understand molecular interactions at an atomic level.

Biological Activity Research and Mechanistic Insights Excluding Clinical Data

Overview of Biological Potential of Chromen-2-one Derivatives

Chromen-2-one, also known as coumarin (B35378), and its derivatives are a significant class of heterocyclic compounds widely found in nature and are also synthetically accessible. researchgate.net This scaffold is a constituent of many natural products and serves as a versatile platform for the development of new therapeutic agents. sysrevpharm.orgcaribjscitech.com The biological activities of chromen-2-one derivatives are diverse and well-documented, encompassing antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. researchgate.netsysrevpharm.orgekb.egnih.gov

The wide range of pharmacological effects is attributed to the various substituents that can be introduced onto the chromen-2-one nucleus, which can modulate the compound's physicochemical properties and its interaction with biological targets. sysrevpharm.orgresearchgate.net For instance, the introduction of different functional groups can lead to compounds with enhanced potency and selectivity for specific enzymes or receptors. sysrevpharm.org The ease of synthesis and the possibility of diverse chemical modifications make the chromen-2-one skeleton an attractive starting point for drug discovery programs. nih.gov

Antimicrobial Efficacy and Mechanistic Aspects

The chromen-2-one scaffold has been extensively investigated for its antimicrobial properties, with numerous derivatives showing activity against a broad spectrum of bacteria and fungi. ekb.egnih.gov

Chromen-2-one derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives have been effective against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netjocpr.comresearchgate.netresearchgate.net The activity of these compounds is often compared to standard antibiotics like streptomycin (B1217042) and cephalexin. jocpr.comresearchgate.net

Recent studies have focused on developing chromene derivatives that are effective against multidrug-resistant (MDR) bacteria, a significant global health concern. nih.gov Halogenated 3-nitro-2H-chromenes, for instance, have shown potent anti-staphylococcal activity, with some derivatives being particularly effective against MDR strains of S. aureus and S. epidermidis. nih.gov Specifically, a tri-halogenated 3-nitro-2H-chromene derivative, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, exhibited significant antibacterial action against these resistant strains. nih.gov

The following table summarizes the antibacterial activity of selected chromen-2-one derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Various chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Bacteriostatic and bactericidal activity | researchgate.netjocpr.com |

| Halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Potent anti-staphylococcal activity | nih.gov |

| Pyrimidinyl chromenone derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity | ekb.eg |

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of chromen-2-one derivatives. These studies have revealed that the nature and position of substituents on the chromene ring significantly influence their activity.

For instance, in the case of 4-chromanones and chalcones, SAR analysis has shown that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhance antibacterial activity against Gram-positive pathogens. acs.org For chalcone (B49325) derivatives, 2',4'-dihydroxylation of the A ring and a lipophilic substituent on the B ring are important for antibacterial effects. acs.org

In the context of 3-nitro-2H-chromenes, the substitution pattern on the core motif is critical. Derivatives with electron-donating groups tend to have reduced or no inhibitory activity. nih.gov Conversely, the presence of halogen atoms, particularly multiple halogenations, potentiates the antibacterial activity. nih.gov

The antibacterial effects of chromen-2-one derivatives are mediated through various molecular mechanisms. One of the proposed mechanisms is the inhibition of thioredoxin reductase (TrxR), an enzyme essential for maintaining the redox balance within bacterial cells. nih.gov The 3-nitro-2H-chromene moiety, in particular, has been associated with potent TrxR inhibitory activity. nih.gov

Another potential mechanism involves the interaction of these compounds with bacterial DNA. Some coumarin derivatives have been shown to cause DNA damage, which can lead to the inhibition of bacterial replication and ultimately cell death. nih.gov

In addition to their antibacterial properties, many chromen-2-one derivatives exhibit significant antifungal activity. nih.govresearchgate.net Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have been tested against various fungi and have shown promising results. nih.gov

Some derivatives have demonstrated strong activity against Candida albicans. ekb.eg The antifungal action of certain C7-O-alkylated coumarin derivatives is thought to occur through interference with the fungal cell's redox balance and by compromising the plasma membrane, potentially by affecting ergosterol (B1671047) synthesis. nih.gov

The table below highlights the antifungal activity of specific chromen-2-one derivatives.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Pyrimidinyl chromenone derivatives (Compounds 9, 12, 13) | Candida albicans | Strongest antimicrobial activity | ekb.eg |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Various fungi | Significant activity | nih.gov |

| C7-O-alkylated coumarin derivatives | Various Candida strains | Good antifungal activity | nih.gov |

Anticancer and Antiproliferative Activity at a Cellular Level

The chromen-2-one scaffold is a prominent feature in many compounds with demonstrated anticancer and antiproliferative activities. caribjscitech.comnih.govnih.govnih.gov These compounds exert their effects through various mechanisms at the cellular level, leading to the inhibition of cancer cell growth and induction of apoptosis.

A study on chromanone derivatives revealed that their cytotoxic effects vary across different human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and A549 (lung). nih.gov Some derivatives showed enhanced selectivity for cancer cells over normal cells. nih.gov For instance, a 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) was highly cytotoxic to A549 cells while being less effective against other cancer and normal cell lines. nih.gov

Certain coumarin derivatives have been found to inhibit Taq DNA polymerase, suggesting a mechanism of action that involves interference with DNA replication. nih.gov For example, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) showed potent anti-polymerase activity. nih.gov Furthermore, some derivatives have been shown to induce DNA damage. nih.gov

The antiproliferative effects of some chromene-based compounds are linked to the induction of apoptosis. nih.gov This has been demonstrated through caspase enzyme activity assays. For example, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) was found to selectively inhibit the proliferation of MCF-7 breast cancer cells and induce apoptosis by up-regulating Bax and down-regulating Bcl-2, leading to increased caspase-3 gene expression. nih.gov This was also associated with a decrease in the expression of the aromatase gene (CYP19A1). nih.gov

The following table presents data on the anticancer activity of selected chromen-2-one derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 | IC50 = 8.47 μM | nih.govacs.org |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 | Strong cytotoxicity | nih.gov |

| 1,4-naphthoquinone-2,3-bis-sulfides | UACC62 (melanoma), PC3 (prostate) | GI50 = 6.5-10 μM, GI50 = 5.51-8.53 μM | nih.gov |

| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (breast) | Significant decrease in proliferation at 50 μM | nih.gov |

| Chromene azo dye derivatives (4a, 4b, 4c, 7c) | Various cell lines | IC50 = 0.3 to 2 µg/mL | nih.gov |

Inhibition of Cancer Cell Lines (e.g., HeLa Human Cervical Carcinoma Cells)

The anticancer potential of the 3-nitrochromene scaffold, the core of 4-Ethoxy-3-nitrochromen-2-one, has been demonstrated against various cancer cell lines. While specific data on the 4-ethoxy derivative is emerging, studies on the broader class of 3-nitrochromenes have shown promising inhibitory activity against the proliferation of human lung carcinoma (A549) cells. nih.gov

HeLa cells, an immortalized cell line derived from cervical cancer, are a cornerstone of cancer research and have been instrumental in studying the effects of various therapeutic agents. wikipedia.org They have been used to investigate how viruses induce apoptosis and to test the ability of compounds to trigger programmed cell death in cancer cells resistant to standard treatments. wikipedia.org Research on other natural products has shown that inducing oxidative stress-mediated apoptosis is a viable strategy against HeLa cells. frontiersin.org Given the established mechanisms of related compounds, it is hypothesized that this compound would exhibit cytotoxic effects against cell lines like HeLa by inducing similar apoptotic pathways.

Table 1: Inhibitory Activity of Related Chromene Compounds on Cancer Cell Lines

| Compound Class | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-Nitrochromenes | A549 (Lung Carcinoma) | Inhibition of proliferation | nih.gov |

| 1,4-Naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma), PC3 (Prostate) | Cytostatic effects, GI50 = 5.51-10 µM | nih.gov |

| Santamarine | HeLa (Cervical Carcinoma) | Oxidative stress-mediated apoptosis | frontiersin.org |

Identification of Cellular Targets and Pathways (e.g., Kinase Inhibition, Phospholipase C Inhibition, Thioredoxin Reductase Inhibition)

A significant breakthrough in understanding the anticancer mechanism of this compound class has been the identification of thioredoxin reductase (TrxR) as a key molecular target. nih.gov

Thioredoxin Reductase (TrxR) Inhibition: A series of synthesized 3-nitrochromenes demonstrated potent inhibitory activity against thioredoxin reductase. nih.gov TrxR is a crucial enzyme in the thioredoxin system, which protects cells from oxidative stress by maintaining redox homeostasis. frontiersin.org Cancer cells often have elevated levels of TrxR, which helps them survive and proliferate. frontiersin.org By inhibiting TrxR, 3-nitrochromene derivatives disrupt the cancer cells' antioxidant defense, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death). frontiersin.org This mechanism suggests that this compound likely functions as a pro-oxidative agent in cancer cells, targeting their redox regulation system. nih.govfrontiersin.org

While TrxR inhibition is a primary identified pathway, the broad bioactivity of coumarins suggests other potential targets. Research on related heterocyclic compounds often involves investigating their effects on key signaling pathways.

Phospholipase C (PLC) Inhibition: PLC is another enzyme family involved in cellular signaling. While some compounds are used as specific PLC inhibitors in research, it has been noted that care must be taken in interpreting results, as some inhibitors can have off-target effects. nih.govnih.gov The investigation of this compound's effect on this pathway remains an area for future exploration.

Structure-Activity Relationship Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a compound's potency and selectivity by modifying its chemical structure. For the 3-nitrochromene class, SAR studies have provided valuable insights into their anticancer activity.

Research has established that the 3-nitrochromene scaffold is the essential pharmacophore responsible for the inhibitory activity against both TrxR and cancer cell proliferation. nih.gov Further studies have shown that specific substitutions on the chromene ring can significantly enhance this activity. For instance, the addition of bromo-substitutions at the 6- and 8-positions of the 3-nitrochromene structure was found to markedly increase its inhibitory potency. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 3-Nitrochromenes

| Structural Feature | Importance for Anticancer Activity | Reference |

|---|---|---|

| 3-Nitrochromene Scaffold | Crucial pharmacophore for inhibitory activity | nih.gov |

| 6- and 8-Position Substitutions | Bromo-substitutions significantly increase inhibitory potency | nih.gov |

Other Biological Activities under Academic Investigation

Beyond its anticancer potential, the chromen-2-one structure is associated with a range of other biological activities that are the subject of ongoing academic research.

Antioxidant Properties and Mechanisms

Derivatives of 2H-chromen-2-one have been reported to possess moderate antiradical activity. researchgate.net The antioxidant mechanism is often attributed to the ability to scavenge free radicals, such as the DPPH radical and superoxide (B77818) radical anions. researchgate.neteco-vector.com The unstable enol structure within the pyranone ring system is considered a key factor for this antioxidant activity. nih.gov The presence and position of hydroxyl groups on the coumarin scaffold are also critical, with the 4-hydroxy group being particularly potent in reducing chain reaction processes involved in oxidation. nih.gov This antioxidant behavior could be beneficial in preventing oxidative deterioration in various applications. nih.gov

Enzyme Inhibitory Activities (e.g., Tyrosinase, Cholinesterase)

The versatile chromene scaffold has been explored for its ability to inhibit various enzymes implicated in disease.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and therapeutic applications to manage hyperpigmentation. nih.govepa.gov Many natural and synthetic compounds with a coumarin-like or flavonoid structure are known to inhibit tyrosinase. nih.govmdpi.com The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, as seen with some chalcone derivatives. epa.gov The 4-resorcinol moiety (2,4-dihydroxyl groups) in related structures has been identified as a key feature for potent tyrosinase inhibition. nih.gov

Cholinesterase Inhibition: Cholinesterase inhibitors block the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary treatment for the symptoms of Alzheimer's disease. nih.govnih.gov These inhibitors can be reversible, irreversible, or pseudo-reversible, and they act by increasing the levels of acetylcholine in the synaptic cleft. nih.govnih.gov Different inhibitors show varying selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). nih.gov The investigation of chromene derivatives for this activity is an active area of research for developing new therapies for neurodegenerative diseases.

Anti-inflammatory Potential

The anti-inflammatory potential of chromene derivatives is another area of academic interest. While direct studies on this compound are limited, the anti-inflammatory effects of this class of compounds are often linked to their antioxidant properties. nih.gov Oxidative stress and the production of reactive oxygen species are known to be key drivers of the inflammatory process. By scavenging free radicals and reducing oxidative stress, compounds with antioxidant activity can mitigate inflammation. Therefore, the demonstrated antioxidant capacity of chromen-2-one derivatives provides a strong rationale for investigating their potential as anti-inflammatory agents. nih.gov

Vasodilatory and Fibrinolytic Properties

While direct research on the vasodilatory and fibrinolytic properties of this compound is not extensively documented in publicly available literature, studies on structurally related coumarin derivatives provide significant insights into the potential activities of this compound class. The coumarin scaffold is recognized for its diverse pharmacological effects, including influences on the cardiovascular system.

Research into various coumarin derivatives has demonstrated their potential to induce vasodilation, a key process in regulating blood pressure and flow. researchgate.net A series of synthesized nitrate-coumarin derivatives, for instance, have shown potent vasodilator activity on isolated rat aortic rings. nih.govnih.gov The mechanism of this action is believed to be linked to the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent relaxation of the vascular smooth muscle. nih.gov The effect of these nitrate-coumarin derivatives was found to be more pronounced in rings pre-contracted with phenylephrine (B352888) compared to potassium chloride, suggesting that the opening of K+ channels may also be involved in their vasorelaxant mechanism. nih.govnih.gov Notably, the position of the substituent on the coumarin scaffold appears to be a relevant factor for the observed activity. nih.gov

The fibrinolytic system, responsible for the breakdown of blood clots, is another area where coumarin derivatives have shown potential. The core coumarin structure is a well-known anticoagulant scaffold, with warfarin (B611796) and its derivatives being prominent examples that function by antagonizing vitamin K epoxide reductase. mdpi.com While direct fibrinolytic agents act by proteolytically degrading fibrin (B1330869) without the need for plasminogen activation nih.govnih.gov, some compounds can enhance the body's natural fibrinolytic processes. For instance, nattokinase, a fibrinolytic enzyme, works by directly degrading fibrin and also by increasing the levels of tissue plasminogen activator (tPA), which converts plasminogen to plasmin. frontiersin.org Although specific studies on the fibrinolytic activity of 3-nitro substituted coumarins are limited, the broader class of coumarins has been associated with antithrombotic properties, which can include influencing fibrinolysis. researchgate.netresearchgate.net

Table 1: Vasodilatory Activity of Selected Coumarin Derivatives

| Compound | Model System | Key Findings | Potential Mechanism of Action | Reference |

| Nitrate-Coumarin Derivatives | Isolated rat aortic rings | Potent vasodilator activity, with some compounds showing activity in the low nanomolar range. | Activation of soluble guanylate cyclase (sGC) via nitric oxide (NO) release; potential involvement of K+ channel opening. | nih.govnih.gov |

| Coumarin-7-yl-methyl nitrate | Isolated rat aortic rings | Demonstrated the highest potency in the series, with an IC50 of 1.92 nM. | Activation of sGC and opening of K+ channels. | nih.govnih.gov |

| General Coumarins | In vitro studies | Vasodilatory potential linked to inhibition of intracellular calcium concentration increase in smooth muscle cells and NO-mediated vasodilation. | Inhibition of calcium influx; NO-mediated pathways. | researchgate.net |

Potential in Neurological Applications (e.g., Receptor Antagonism)

The coumarin nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a range of neurological applications, including receptor antagonism. The structural versatility of coumarins allows for the design of compounds that can interact with various receptors in the central nervous system (CNS).

Several studies have highlighted the potential of coumarin derivatives as receptor antagonists. For example, certain 5-substituted 3-benzylcoumarin derivatives have shown affinity for cannabinoid CB1 and CB2 receptors, with some compounds identified as antagonists or inverse agonists in functional assays. nih.gov In the context of neurodegenerative diseases and cancer, coumarin derivatives have also been investigated as androgen receptor (AR) antagonists. One such derivative demonstrated comparable AR antagonistic activity to the established drug enzalutamide. nih.gov

Furthermore, research into 3-nitrocoumarin (B1224882) derivatives has revealed their potential in modulating neurological pathways. For instance, N-(coumarin-3-yl)cinnamamide, synthesized from 3-nitrocoumarin, has shown neuroprotective effects in a model of severe malaria by preserving memory formation. nih.gov Another study focused on the synthesis of 4-amino-3-nitro-1-thiocoumarins and 4-amino-3-nitroquinolin-2-ones, which were screened for anticonvulsant activity. The methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid, a derivative of this class, exhibited significant anticonvulsant effects in mouse models. researchgate.net The mechanism of action for some anticonvulsants is linked to the enhancement of GABAergic neurotransmission, which reduces neuronal excitability. researchgate.net

The inhibitory action of 3-nitrocoumarin on phospholipase C (PLC) also points to its potential in neurological applications. targetmol.commedchemexpress.com PLC is a crucial enzyme in signal transduction pathways that leads to the generation of inositol (B14025) triphosphate (IP3) and subsequent calcium signaling, processes that are fundamental to neuronal function. By inhibiting PLC, 3-nitrocoumarin can modulate these pathways.

Table 2: Neurological Applications of Selected Coumarin Derivatives

| Compound/Derivative Class | Application/Target | Research Findings | Potential Mechanism of Action | Reference |

| 5-substituted 3-benzylcoumarin derivatives | Cannabinoid Receptor Antagonism | Showed affinity for CB1 and CB2 receptors, acting as antagonists or inverse agonists. | Direct interaction with cannabinoid receptors. | nih.gov |

| Coumarin Derivative (unspecified) | Androgen Receptor Antagonism | Exhibited AR antagonistic activity comparable to enzalutamide. | Disruption of AR ligand-binding domain dimers. | nih.gov |

| N-(coumarin-3-yl)cinnamamide | Neuroprotection | Preserved memory formation in a model of severe malaria. | Not fully elucidated, but suggests modulation of CNS pathways affected by the disease. | nih.gov |

| 4-Amino-3-nitro-1-thiocoumarins and 4-amino-3-nitroquinolin-2-ones | Anticonvulsant Activity | A derivative showed significant anticonvulsant activity in mouse models. | Potential enhancement of GABAergic neurotransmission. | researchgate.net |

| 3-Nitrocoumarin | Phospholipase C (PLC) Inhibition | Potent and selective inhibitor of PLCγ, blocking the generation of IP3. | Inhibition of PLC, affecting calcium signaling pathways. | targetmol.commedchemexpress.com |

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Routes for 4-Ethoxy-3-nitrochromen-2-one

The synthesis of coumarin (B35378) derivatives has traditionally involved methods that are often not environmentally friendly. news-medical.net Consequently, a significant future research direction is the development of green and sustainable synthetic routes for this compound. High demand for coumarin synthesis can lead to the generation of chemical waste, making the application of green chemistry principles crucial. news-medical.net

Future research will likely focus on adapting established green methodologies for coumarin synthesis to produce this compound. These methods include the use of ultrasound, microwaves, ionic liquids, and deep eutectic solvents. news-medical.neteurekaselect.com Such approaches aim to reduce or eliminate the use of toxic organic substances, minimize energy consumption, and simplify post-synthetic purification procedures. news-medical.netresearchgate.net Classic condensation reactions for building the coumarin core, such as the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions, have all been successfully performed using these greener methods. news-medical.neteurekaselect.comresearchgate.net The use of water as a solvent is another promising avenue, as it can enhance reactivity and selectivity in certain condensation reactions leading to coumarin derivatives. clockss.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and improved purity. |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Enhanced reaction rates and yields through acoustic cavitation. |

| Ionic Liquids as Catalysts/Solvents | Reusability of the catalyst and solvent, often leading to cleaner reactions. frontiersin.org |

| Solvent-Free Synthesis (Mechanosynthesis) | Reduced waste, lower environmental impact, and potentially novel reactivity. news-medical.net |

| Multicomponent Reactions | Increased efficiency by combining several synthetic steps into one pot, introducing molecular diversity. news-medical.netmdpi.com |

| Aqueous Medium | Environmentally benign solvent, potential for pH control over reaction steps. clockss.org |

In-depth Mechanistic Understanding of Complex Reactions

The reactivity of this compound is largely dictated by the interplay of its functional groups on the chromen-2-one core. The electrophilic nature of the C3-C4 double bond, enhanced by the nitro group, makes it a prime candidate for nucleophilic attack. youtube.com A deeper mechanistic understanding of its reactions is essential for its effective utilization as a synthetic building block.

Future studies should employ a combination of experimental techniques and computational modeling to elucidate the pathways of its reactions. For instance, the reaction of related compounds like 4-chloro-3-nitrocoumarin (B1585357) with nucleophiles has been shown to involve complex pathways, including reductive coupling and intramolecular cyclization, where the nitro group plays a directive role. rsc.org Understanding these mechanisms for this compound will enable the rational design of synthetic routes to novel heterocyclic systems.

Key areas for mechanistic investigation include:

Nucleophilic Addition Reactions: Studying the regioselectivity and stereoselectivity of the addition of various nucleophiles to the C4 position (Michael addition).

Reductive Transformations: Investigating the selective reduction of the nitro group to an amino group, which would provide access to a different class of substituted coumarins with potentially new biological activities.

Cycloaddition Reactions: Exploring the potential of the nitro-alkene moiety to participate in cycloaddition reactions to form more complex polycyclic structures.

Exploration of Novel Biological Targets and Therapeutic Areas

Coumarin derivatives are renowned for their broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. frontiersin.orgresearchgate.netwikipedia.orgnih.gov The specific substitution pattern on the coumarin nucleus is a key determinant of its therapeutic potential. mdpi.com Therefore, this compound and its future derivatives represent a promising scaffold for the discovery of new therapeutic agents.

The presence of a nitro group is of particular interest. For example, 3-nitrocoumarin (B1224882) itself is an inhibitor of phospholipase C, a key enzyme in cellular signaling pathways. medchemexpress.com Furthermore, nitro-substituted 3-arylcoumarins have shown antibacterial activity against Staphylococcus aureus, with the nitro group at the 6-position being crucial for this activity. researchgate.net Other substituted 4-amino-3-nitrocoumarins have been investigated for anticonvulsant properties. researchgate.net

Future research should focus on:

Screening for Anticancer Activity: Evaluating the cytotoxicity of this compound against various cancer cell lines. Coumarin derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. mdpi.comnih.gov

Antimicrobial and Antifungal Assays: Testing the compound against a panel of pathogenic bacteria and fungi. researchgate.netresearchgate.net

Enzyme Inhibition Studies: Investigating the inhibitory potential against key enzymes implicated in diseases, such as proteases, kinases, and secretases involved in conditions like Alzheimer's disease. nih.gov

Neuroprotective Effects: Exploring the potential to mitigate neurodegenerative processes, a property seen in other coumarin structures. frontiersin.org

| Potential Therapeutic Area | Rationale Based on Coumarin/Nitrocoumarin Research |

| Oncology | Many coumarin derivatives exhibit anticancer properties by inducing apoptosis or arresting the cell cycle. nih.govmdpi.comnih.gov |

| Infectious Diseases | Nitro-substituted coumarins have demonstrated antibacterial and antifungal activities. researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Certain coumarin derivatives show neuroprotective effects and can inhibit enzymes linked to Alzheimer's disease. frontiersin.orgnih.gov |

| Inflammation | The coumarin scaffold is present in many compounds with anti-inflammatory properties. frontiersin.orgmdpi.com |

| Anticoagulation | While a hallmark of 4-hydroxycoumarins, exploring the effect of the 3-nitro-4-ethoxy substitution pattern on coagulation is warranted. mdpi.comsamipubco.com |

Applications in Chiral Sensing and Recognition Technologies

Coumarin derivatives are highly valued as fluorescent probes and tags due to their excellent photophysical properties, which can be fine-tuned through structural modification. nih.govmetu.edu.tr The development of chiral sensors for enantioselective recognition is a rapidly growing field, and coumarin-based compounds are promising candidates for such applications. metu.edu.tr

Future research could involve the synthesis of chiral derivatives of this compound. By incorporating a chiral moiety, it may be possible to develop fluorescent or chiroptical sensors that can differentiate between enantiomers of chiral molecules. The interaction of such a sensor with a chiral analyte could lead to a detectable change in its fluorescence or circular dichroism (CD) spectrum. For example, chiral coumarin Schiff base probes have been designed to detect metal ions like Mg²⁺ and Zn²⁺ through "turn-on" circularly polarized luminescence (CPL). rsc.org Similarly, other coumarin derivatives have been used in micellar systems for the fluorescent recognition of nucleotides. nih.gov

The unique electronic nature of this compound could be advantageous in designing sensors with high sensitivity and selectivity. The goal would be to create systems where the binding of a specific chiral guest molecule results in a significant and measurable optical response.

Integration with Advanced Materials Science

The application of coumarins extends beyond biology and medicine into the realm of materials science. frontiersin.orgnih.gov Their unique photochemical and photophysical properties make them suitable for creating functional polymers and other advanced materials. nih.gov

A significant area for future exploration is the incorporation of this compound as a functional monomer into polymer chains. The resulting polymers could possess interesting optical or electronic properties. For instance, coumarin dyes are used as the gain medium in tunable organic lasers. wikipedia.org The specific substitution pattern of this compound might lead to materials with novel photoluminescent or non-linear optical properties.

Potential applications in materials science include:

Photoactive Polymers: Developing polymers that can undergo photoreactions, such as cross-linking or degradation, upon exposure to specific wavelengths of light. nih.gov

Fluorescent Coatings and Films: Creating materials for applications in sensing, imaging, or as optical brighteners. researchgate.net

Organic Electronics: Investigating the potential use in organic light-emitting diodes (OLEDs) or as sensitizers in photovoltaic cells. wikipedia.org

The synthesis of π-extended coumarin derivatives is another avenue, leading to complex polycyclic structures with applications in materials science due to their photophysical properties. frontiersin.org The reactivity of this compound could be harnessed to build such extended systems.

Q & A

Q. What are the established synthetic routes for 4-Ethoxy-3-nitrochromen-2-one, and how can reaction conditions be optimized for yield?

The synthesis of nitrochromenone derivatives typically involves cyclocondensation or functionalization of preformed chromenone scaffolds. For this compound, a plausible route includes:

- Step 1 : Nitration of 4-ethoxychromen-2-one at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Step 2 : Purification via column chromatography to isolate the nitro product. Optimization strategies:

- Catalyst screening (e.g., ZnCl₂ for Lewis acid-mediated reactions, as in chromenone syntheses ).

- Solvent selection (polar aprotic solvents like DMF improve nitro-group stability).

- Monitoring reaction progress via TLC or HPLC to minimize side products .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C-NMR : The ethoxy group (–OCH₂CH₃) exhibits a triplet (~1.3 ppm) and quartet (~4.0 ppm), while the nitro group deshields adjacent protons (e.g., H-3 and H-4) .

- IR Spectroscopy : Strong absorbance bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro-group presence .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve potential disorder in the ethoxy/nitro substituents .

Advanced Research Questions

Q. How do electronic effects of the nitro and ethoxy groups influence the reactivity of this compound in further functionalization?

The nitro group is a strong electron-withdrawing group, which:

- Deactivates the chromenone ring toward electrophilic substitution.

- Directs nucleophilic attacks to the 5- or 7-positions due to meta/para electronic effects. The ethoxy group is electron-donating, enhancing electron density at the 4-position. This interplay complicates regioselectivity in reactions like halogenation or cross-coupling. Methodological considerations :

- Use DFT calculations to predict reactive sites.

- Employ directing groups (e.g., boronates) to override inherent electronic biases .

Q. What challenges arise in resolving crystallographic data for this compound, and how can refinement software address them?

Challenges include:

- Disorder in substituents : The ethoxy group may adopt multiple conformations, while the nitro group’s planarity can lead to overlapping electron densities.

- Twinned crystals : Common in nitroaromatics due to symmetry mismatches. Solutions :

- Use SHELXL for twin refinement and disorder modeling .

- High-resolution data (≤1.0 Å) improves atomic positional accuracy.

Q. How do discrepancies in reported biological activities of nitrochromenone derivatives arise, and what methodological approaches validate these findings?

Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer effects) may stem from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding affinities .

- Assay conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. Validation strategies :

- Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (e.g., ZnCl₂, AlCl₃) and solvents (DMF, CH₃CN) systematically to enhance yield .

- Data Analysis : Use Gaussian-type software for electronic effect modeling and OriginLab for spectroscopic peak deconvolution.

- Crystallography : Pair SHELX refinement with PLATON for symmetry validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products